5-(Dimethylamino)pentan-2-ol

Übersicht

Beschreibung

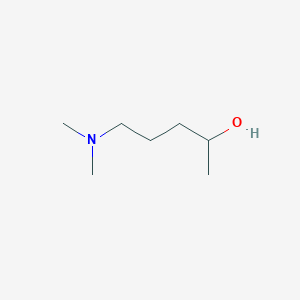

5-(Dimethylamino)pentan-2-ol is an organic compound with the molecular formula C7H17NO . It contains a total of 25 bonds, including 8 non-H bonds, 4 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . The molecular weight of this compound is 131.2160 .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . It contains a total of 25 bonds, including 8 non-H bonds, 4 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrochemical Studies

- 5-(Dimethylamino)pentan-2-ol is used in the synthesis of novel titanium phthalocyanines, which have potential applications in electrochemical studies. These compounds show properties that enable electropolymerization on electrodes during oxidation reactions (Bıyıklıoğlu, 2014).

Chemical Synthesis and Optimization

- This compound is involved in the synthesis of certain chemical structures, such as (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, through a series of chemical reactions including the Mannich reaction. The optimization of these processes can improve yields and reduce waste of raw materials (Fang Ling, 2011).

Pharmaceutical and Biomedical Research

- In pharmaceutical research, derivatives of this compound are used in the design of inhibitors for nitric oxide synthases, a key area in the study of various diseases (Ulhaq et al., 1998).

- The compound is also used in the synthesis of new tripodal ligands for studying catalytic oxidative activities, which has applications in the development of new chemical catalysts (Kodadi et al., 2008).

Chemical Structure and Stereochemistry

- Research on the stereochemistry of amino-carbonyl compounds includes the study of derivatives of this compound. Understanding the absolute and relative configurations of these compounds is crucial in stereochemical analysis (Tramontini et al., 1973).

Safety and Hazards

The safety data sheet for a similar compound, 5-(DIMETHYLAMINO)PENTAN-2-ONE, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Wirkmechanismus

Target of Action

As a compound containing both a tertiary amine and a secondary alcohol functional group , it may interact with various biological targets, such as enzymes or receptors, that recognize these functional groups.

Mode of Action

This could enable it to interact with negatively charged entities within biological systems .

Biochemical Pathways

Compounds with similar structures, such as alcohols and amines, are known to participate in a wide range of biochemical processes .

Pharmacokinetics

The presence of a polar hydroxyl group and a basic amine could influence its solubility, absorption, and distribution within the body .

Result of Action

Based on its chemical structure, it could potentially influence cellular processes through interactions with proteins, nucleic acids, or other biomolecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-(Dimethylamino)pentan-2-ol. For instance, the compound’s basicity could be affected by the pH of its environment .

Biochemische Analyse

Biochemical Properties

It is known that alcohols, like 5-(Dimethylamino)pentan-2-ol, contain an extremely polar covalent O-H bond . The electrons in this bond are strongly drawn towards the oxygen, giving alcohols a relatively high dipole moment . This polar character leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule . This creates a type of intramolecular attraction called “hydrogen bonding” .

Cellular Effects

It is known that alcohols can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structure, it can be hypothesized that it may interact with biomolecules through hydrogen bonding, given its polar O-H bond .

Eigenschaften

IUPAC Name |

5-(dimethylamino)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(9)5-4-6-8(2)3/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZCZIIPRKFFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-](/img/structure/B3256548.png)

![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)

![Imidazo[1,5-a]pyrimidine](/img/structure/B3256623.png)

![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)